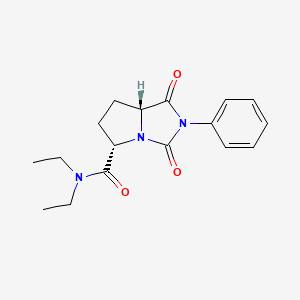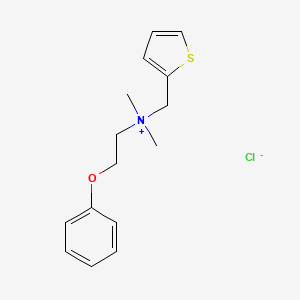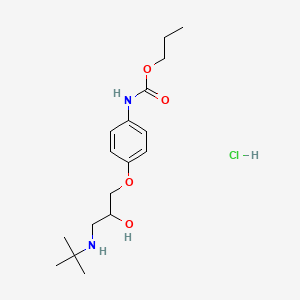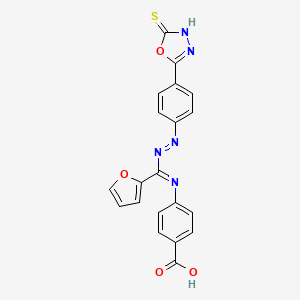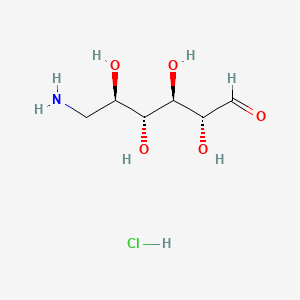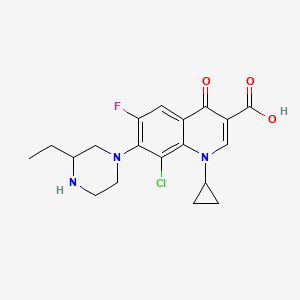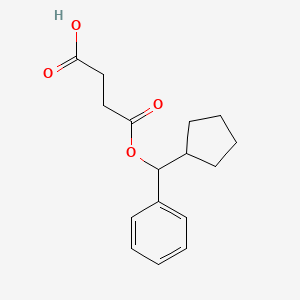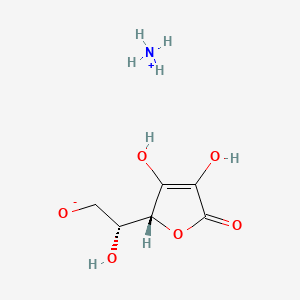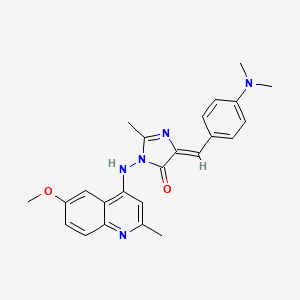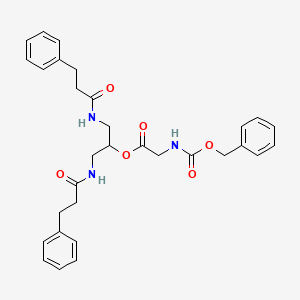
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester typically involves multi-step organic reactions. The process begins with the protection of glycine using a phenylmethoxycarbonyl group. This is followed by the introduction of the 1-oxo-3-phenylpropyl group through amide bond formation. The final step involves esterification to yield the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenyl groups yields carboxylic acids, while reduction of the ester group produces alcohols.
Scientific Research Applications
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxo-3-phenylpropyl)amino)-1-(((1-oxo-3-phenylpropyl)amino)methyl)ethyl ester
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
138405-00-2 |
|---|---|
Molecular Formula |
C31H35N3O6 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
1,3-bis(3-phenylpropanoylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C31H35N3O6/c35-28(18-16-24-10-4-1-5-11-24)32-20-27(21-33-29(36)19-17-25-12-6-2-7-13-25)40-30(37)22-34-31(38)39-23-26-14-8-3-9-15-26/h1-15,27H,16-23H2,(H,32,35)(H,33,36)(H,34,38) |
InChI Key |
JFFBFVZJMNKXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(CNC(=O)CCC2=CC=CC=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


